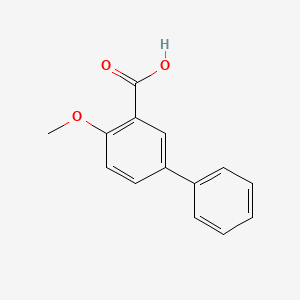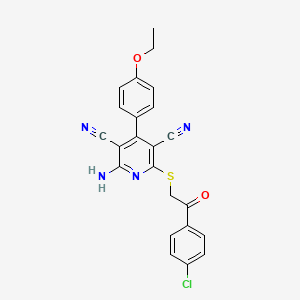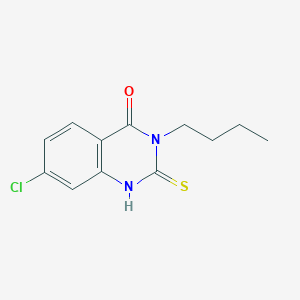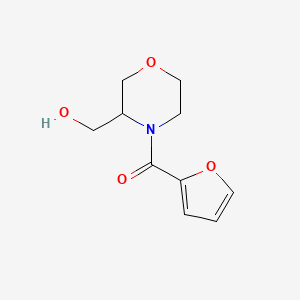
4,4'-Diamino-2,2'-dibromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-2,2’-dibromobiphenyl is an organic compound with the molecular formula C₁₂H₁₀Br₂N₂ It is a derivative of biphenyl, where two bromine atoms and two amino groups are substituted at the 2,2’ and 4,4’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Diamino-2,2’-dibromobiphenyl can be synthesized through a multi-step process involving the reduction, bromination, and amination of biphenyl derivatives. One common method involves the reduction of 4,4’-dinitrobiphenyl to 4,4’-diaminobiphenyl, followed by bromination at the 2,2’ positions using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 4,4’-Diamino-2,2’-dibromobiphenyl typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-2,2’-dibromobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form hydrogenated biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or alkyl halides for alkyl substitution.
Major Products Formed
Oxidation: 4,4’-Dinitro-2,2’-dibromobiphenyl.
Reduction: 4,4’-Diamino-2,2’-dihydrobiphenyl.
Substitution: 4,4’-Diamino-2,2’-dihydroxybiphenyl or 4,4’-Diamino-2,2’-dialkylbiphenyl.
Scientific Research Applications
4,4’-Diamino-2,2’-dibromobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-2,2’-dibromobiphenyl involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
- 4,4’-Dihydroxy-2,2’-dibromobiphenyl
- 4,4’-Diamino-2,2’-dihydroxybiphenyl
Uniqueness
4,4’-Diamino-2,2’-dibromobiphenyl is unique due to the presence of both amino and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives .
Properties
IUPAC Name |
4-(4-amino-2-bromophenyl)-3-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBGOWIFSRZWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C2=C(C=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2851138.png)
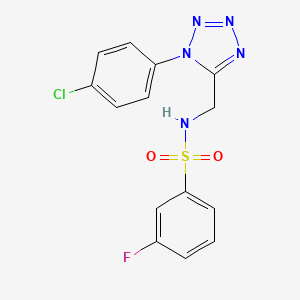
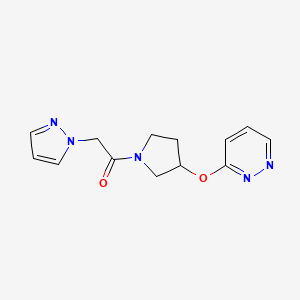
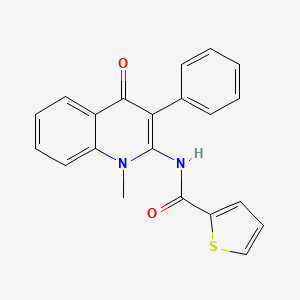
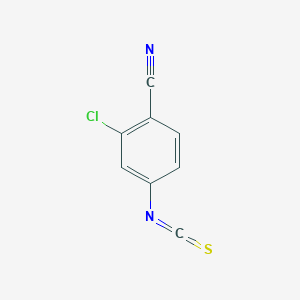
![ethyl 5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2851145.png)
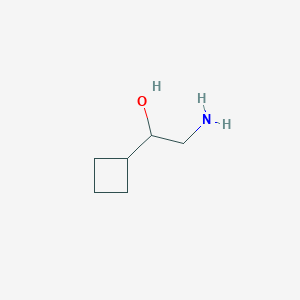
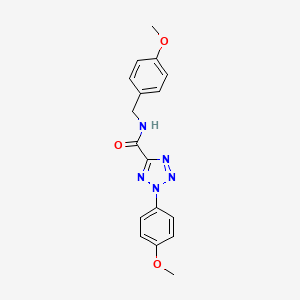
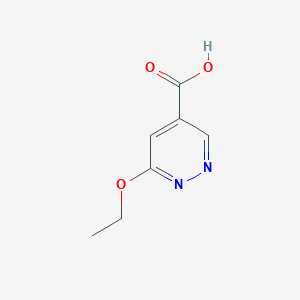
![N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide](/img/structure/B2851155.png)
